molecular formula C25H27N3O3 B1680065 6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one CAS No. 300816-15-3

6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one

Cat. No. B1680065
M. Wt: 417.5 g/mol
InChI Key: ODNICNWASXKNNQ-UHFFFAOYSA-N
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Description

6-Methyl-1’-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one is an organic compound with the CAS Number: 300816-15-3 . It belongs to the class of organic compounds known as phenyl-1,3-oxazoles . These are aromatic heterocyclic compounds containing a 1,3-oxazole substituted at one or more positions by a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a spiro[benzo[d][1,3]oxazine-4,4’-piperidin] core, with various substituents. The molecular weight of the compound is 417.51 . For a detailed molecular structure, it’s recommended to refer to specialized databases or resources.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 417.51 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of spiro compounds, including spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, has been a focus of research due to their promising pharmacological properties. For instance, Clark et al. (1983) prepared a series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones and evaluated their antihypertensive activity, shedding light on the synthesis process and structure-activity relationships (Clark et al., 1983). Similarly, Li et al. (2015) synthesized a new spiro[indoline–naphthaline]oxazine derivative and fully investigated its photochromic properties in different solvents, indicating the compound's potential for applications in photo-responsive materials (Li et al., 2015).

Photochromic Properties and Applications

Spiro compounds have been explored for their photochromic properties, which are significant for applications in optical materials and data storage. The study by Li et al. (2015) on the photochromic properties of a novel spiro[indoline-naphthaline]oxazine derivative highlights the potential of these compounds in developing new materials with tunable optical properties (Li et al., 2015).

Potential Antimicrobial and Antituberculosis Applications

The exploration of spiro compounds extends to their potential antimicrobial and antituberculosis applications. Kumar et al. (2008) reported the atom economic and stereoselective synthesis of several spiro-piperidin-4-ones and evaluated their activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of spiro compounds in treating infectious diseases (Kumar et al., 2008).

Anticancer Activity

Additionally, the synthesis of quinone-based heterocycles with broad-spectrum anticancer activity from reactions of amidrazones with benzoquinones, as described by Aly et al. (2020), showcases the potential of spiro compounds in the development of novel anticancer agents. These compounds showed broad-spectrum anticancer activity against various cancer cell lines, emphasizing the importance of structural diversity in discovering new therapeutic agents (Aly et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-17-8-9-22-20(16-17)25(31-24(29)27-22)11-14-28(15-12-25)13-10-21-18(2)30-23(26-21)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNICNWASXKNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)CCC4=C(OC(=N4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433290
Record name 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one

CAS RN

300816-15-3
Record name 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 300816-15-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
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6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
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6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
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6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
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6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
Reactant of Route 6
6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one

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